molecular formula CNa2O3 B3169308 Sodium carbonate-13C CAS No. 93673-48-4

Sodium carbonate-13C

Cat. No.: B3169308
CAS No.: 93673-48-4
M. Wt: 106.981 g/mol
InChI Key: CDBYLPFSWZWCQE-GOCMCNPZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Role of Carbon-13 as a Foundational Isotopic Tracer

Carbon is the backbone of organic and biological molecules, making its isotope, carbon-13, an ideal tracer for a vast array of scientific inquiries. Carbon-13 accounts for approximately 1.1% of all natural carbon, with the vast majority being carbon-12. biorxiv.org The key property that makes ¹³C an exceptional isotopic tracer is its nuclear spin of ½. This property makes it NMR-active, allowing for the detailed structural analysis of carbon-containing molecules by ¹³C NMR spectroscopy. nih.gov

The use of ¹³C-labeled compounds, in conjunction with NMR and MS, provides invaluable insights:

Metabolic Flux Analysis: Tracing the flow of ¹³C atoms through metabolic pathways allows for the quantification of pathway activity. nih.govresearchgate.net

Structural Biology: ¹³C labeling is used to enhance NMR signals, enabling the determination of the three-dimensional structures of complex biomolecules like proteins and nucleic acids. nih.gov

Mechanistic Studies: Following the ¹³C label through a chemical reaction can reveal the mechanism of the reaction. fas.org

Environmental Science: The ratio of ¹³C to ¹²C in natural materials can provide information about geological processes and past climates. researchgate.net

The versatility and safety of Carbon-13 have established it as a cornerstone of modern tracer methodology in both the life sciences and physical sciences.

Overview of Sodium Carbonate-13C as a Key ¹³C-Labeled Precursor and Reagent

This compound serves as a fundamental and versatile starting material for introducing the ¹³C isotope into a wide range of organic molecules. Its utility stems from its role as a simple, one-carbon (C1) building block. While complex labeled molecules like [U-¹³C]-glucose are often used in metabolic studies, their synthesis ultimately relies on simpler ¹³C sources. isotope.com this compound represents one of these foundational precursors.

Its applications as a precursor and reagent are diverse:

Synthesis of Labeled Compounds: this compound can be used in the synthesis of other labeled molecules. For example, while not a direct precursor in all cases, it can serve as a reagent, such as a base, in reactions that synthesize ¹³C-labeled nucleobases for DNA and RNA research. nih.govnih.gov The synthesis of more complex molecules often starts with simple labeled precursors like ¹³C-carbon monoxide or ¹³C-hydrogen cyanide, which can be derived from basic carbonate sources. fas.org

Materials Science Research: A direct application of this compound is in the study of material properties and formation. In a notable study, ¹³C magic-angle spinning (MAS) NMR spectroscopy was used to investigate the glass-forming reactions between sodium carbonate and silica (B1680970) (SiO₂). acs.org By using Na₂¹³CO₃, researchers were able to identify and quantify reaction products and intermediates, including a transient carbon-bearing phase, providing critical insights into the chemistry of glass formation at the molecular level. acs.org

Table 1: Research Applications of this compound

Research Area Application Analytical Technique Used Key Findings
Materials Science Investigation of glass-forming reactions between Na₂CO₃ and SiO₂. ¹³C Magic-Angle Spinning (MAS) NMR Spectroscopy Identification of crystalline and glassy reaction products and intermediates; detection of a transient NaCO₃⁻ complex at the grain surface. acs.org

| Chemical Synthesis | Used as a reagent (base) in the synthesis of ¹³C-labeled nucleobases (e.g., [6-¹³C]-uracil). | Nuclear Magnetic Resonance (NMR) Spectroscopy | Facilitates key reaction steps in the multi-step synthesis of isotopically labeled components for DNA/RNA studies. nih.gov |

Historical Trajectory and Evolution of ¹³C-Isotope Applications in Research

The journey of carbon-13 from an isotopic curiosity to an indispensable research tool is a story of scientific and technological advancement. The concept of isotopes was first introduced in the early 20th century, but it was the work of Rudolph Schoenheimer in the 1930s that pioneered the use of stable isotopes as tracers to study metabolic pathways, famously revealing the dynamic state of body constituents. nih.gov

Initially, the use of ¹³C was limited by the difficulty and expense of its enrichment and the challenge of its detection. Early studies often relied on the more easily detectable radioactive isotope, carbon-14. However, the development and refinement of mass spectrometry and, crucially, nuclear magnetic resonance spectroscopy in the mid-20th century revolutionized the field. nih.gov

The evolution of analytical techniques was paramount to the expanded use of ¹³C:

Mass Spectrometry (MS): Enabled the precise measurement of isotope ratios, allowing researchers to quantify the incorporation of ¹³C into various molecules. f1000research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of Fourier-transform NMR and techniques like ¹³C direct detection made it possible to determine the exact position of ¹³C atoms within a molecule, providing unparalleled structural and mechanistic information. nih.govresearchgate.net

These technological advancements transformed ¹³C from a specialist tool into a mainstream analytical method, driving progress in fields as diverse as metabolic engineering, drug development, and materials science. The ability to synthesize specific ¹³C-labeled precursors, including fundamental building blocks like this compound, has been central to this evolution, enabling researchers to design increasingly sophisticated experiments to unravel the complexities of the molecular world. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;oxo(113C)methanediolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYLPFSWZWCQE-GOCMCNPZSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CNa2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.981 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93673-48-4
Record name 93673-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Enrichment of Sodium Carbonate 13c

Strategies for ¹³C-Isotopic Incorporation into Carbonate Structures

The foundational strategy for producing ¹³C-labeled carbonates involves the use of a ¹³C-enriched precursor, most commonly ¹³C-labeled carbon dioxide (¹³CO₂). This enriched gas serves as the primary source of the heavy carbon isotope that is incorporated into the final carbonate product.

Several approaches can be used to achieve this incorporation:

Gas-Solid Carbonation: This method involves the direct reaction of ¹³CO₂ gas with a solid alkaline substrate. For instance, the carbonation of calcium hydroxide (B78521) (Ca(OH)₂) particles with ¹³CO₂ gas can produce ¹³C-enriched calcium carbonate (Ca¹³CO₃). osti.gov This can subsequently be converted to sodium carbonate-¹³C through a metathesis reaction.

Aqueous Solution-Based Synthesis: In this approach, ¹³CO₂ is bubbled through an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to form sodium bicarbonate-¹³C (NaH¹³CO₃) and subsequently sodium carbonate-¹³C. The efficiency of this process is dependent on factors like pH, temperature, and the partial pressure of the ¹³CO₂ gas.

Mechanochemical Methods: Ball-milling techniques have been explored for the isotopic labeling of carbonates. rsc.org This solvent-free or liquid-assisted grinding method can facilitate the incorporation of isotopes from labeled sources, such as labeled water, into the carbonate structure. rsc.org

Enzymatic and Biological Pathways: While less common for the bulk synthesis of inorganic carbonates, biological processes involving photosynthesis and other metabolic pathways naturally fractionate carbon isotopes. copernicus.orgnih.gov Understanding these pathways can provide insights into isotopic incorporation mechanisms, though they are not typically harnessed for direct synthesis of Na₂¹³CO₃.

Precursor Chemistry and Reaction Mechanisms in ¹³C-Labeled Sodium Carbonate Synthesis

The choice of precursor is pivotal in the synthesis of sodium carbonate-¹³C. The most direct precursor is ¹³C-labeled carbon dioxide. plitechnologies.com Other ¹³C-labeled precursors that can be converted to carbonate include ¹³C-labeled potassium cyanide (K¹³CN) and ¹³C-labeled urea. nih.gov

The primary reaction mechanism for the synthesis of sodium carbonate-¹³C from ¹³CO₂ and NaOH proceeds in two main steps in an aqueous medium:

Formation of Sodium Bicarbonate-¹³C: ¹³CO₂(g) + NaOH(aq) → NaH¹³CO₃(aq)

Conversion to Sodium Carbonate-¹³C: NaH¹³CO₃(aq) + NaOH(aq) → Na₂¹³CO₃(aq) + H₂O(l)

Alternatively, starting from a different precursor like ¹³C-labeled calcium carbonate, a double displacement (metathesis) reaction can be employed:

Ca¹³CO₃(s) + Na₂SO₄(aq) → Na₂¹³CO₃(aq) + CaSO₄(s)

In this case, the less soluble calcium sulfate (B86663) precipitates, leaving the desired sodium carbonate-¹³C in the solution, from which it can be isolated.

Techniques for Achieving High Isotopic and Chemical Purity in Sodium Carbonate-¹³C

Achieving high isotopic and chemical purity is paramount for the applications of sodium carbonate-¹³C. Commercial products often boast isotopic purities of 99 atom % ¹³C and chemical purities of 98% or higher. isotope.comisotope.comeurisotop.com

Isotopic Purity Enhancement:

Enriched Precursors: The primary factor determining the final isotopic purity is the enrichment level of the initial ¹³C precursor, such as ¹³CO₂. Methods like cryogenic distillation of carbon monoxide (CO) or carbon tetrafluoride (CF₄) are used to produce highly enriched ¹³C sources. tn-sanso.co.jp

Controlled Reaction Conditions: Minimizing isotopic dilution from atmospheric CO₂ is crucial. This can be achieved by conducting the synthesis in a closed system or under an inert atmosphere.

Chemical Purification Techniques:

Recrystallization: This is a standard method for purifying solid compounds. Sodium carbonate-¹³C can be dissolved in a suitable solvent (like water) at an elevated temperature and then allowed to cool, causing the purified compound to crystallize out, leaving impurities in the solution.

Washing: The synthesized product can be washed with specific solvents to remove unreacted precursors and by-products.

Drying: After purification, the sodium carbonate-¹³C is typically dried under vacuum or at an elevated temperature to remove any residual solvent or moisture. chemrxiv.org

Analytical Verification:

Mass Spectrometry: Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise ¹³C/¹²C ratio and confirming the isotopic enrichment of the final product. researchgate.netoiv.int Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze for volatile impurities.

NMR Spectroscopy: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the presence and position of the ¹³C label within the carbonate molecule and to assess isotopic purity. researchgate.net

Scalability and Efficiency Considerations in ¹³C-Labeled Carbonate Production

The transition from laboratory-scale synthesis to industrial-scale production of sodium carbonate-¹³C presents several challenges and considerations.

Reaction Yield: Optimizing reaction conditions to maximize the yield is essential for economic viability. This includes controlling parameters like temperature, pressure, pH, and reactant concentrations.

Process Control and Automation: For large-scale production, robust process control and automation are necessary to ensure consistent product quality and safety.

Waste Management: The disposal or recycling of by-products and waste streams must be considered, especially when dealing with potentially hazardous materials.

The table below summarizes different synthesis strategies and their scalability potential.

Synthesis Method Typical Scale Key Advantages Key Challenges
Gas-Solid CarbonationLab to IndustrialCan be a continuous process.Heat and mass transfer limitations can affect efficiency at large scales.
Aqueous Solution SynthesisLab to PilotGood control over reaction conditions.Requires handling of large volumes of solutions; potential for isotopic dilution.
Metathesis ReactionLab-scaleSimple procedure.Efficiency depends on the solubility difference of the products.
Mechanochemical SynthesisSpecialized/Lab-scaleSolvent-free or reduced solvent use.Scalability can be limited by the size and efficiency of milling equipment.

Advanced Analytical Techniques for ¹³c Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Carbonates

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and the quantification of specific nuclei. For ¹³C-labeled compounds, it offers a direct window into the chemical environment of the labeled carbon atom.

¹³C NMR Chemical Shift Characterization of Carbonate Species

The chemical shift in ¹³C NMR provides valuable information about the electronic environment of the carbon nucleus. Different carbonate species exhibit distinct chemical shifts, allowing for their identification and characterization in solution and solid states. In aqueous solutions, the chemical shift of the carbonate species is sensitive to pH, reflecting the equilibrium between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). nih.govcdnsciencepub.com

For instance, the ¹³C chemical shifts for these species have been reported as follows: CO₂(aq) at 125.9 ppm, HCO₃⁻(aq) at 161.3 ppm, and CO₃²⁻(aq) at 169.5 ppm. cdnsciencepub.com The observed chemical shift in a sample can, therefore, indicate the dominant carbonate species present. In solid-state NMR, different polymorphs or coordination environments of the carbonate ion can also lead to variations in the chemical shift. For example, studies on metal-organic frameworks have shown that monodentate and bidentate carbonate species can be distinguished by their ¹³C chemical shifts, which typically range from 163 to 168 ppm. escholarship.org

Table 1: Representative ¹³C NMR Chemical Shifts of Various Carbonate Species

Carbonate Species Chemical Shift (ppm) State/Solvent Reference
CO₂(aq) 125.9 Aqueous cdnsciencepub.com
H₂CO₃ 160.33 ± 0.03 Aqueous (15% D₂O) nih.gov
HCO₃⁻(aq) 161.3 Aqueous cdnsciencepub.com
CO₃²⁻(aq) 169.5 Aqueous cdnsciencepub.com
Monodentate Carbonate 166.5 - 167.2 Solid-State escholarship.org
Bidentate Carbonate 163.3 - 165.1 Solid-State escholarship.org

Quantitative ¹³C NMR for Precise Isotopic Abundance Determination

While ¹H NMR is more common for quantitative analysis due to its higher sensitivity, ¹³C NMR can be adapted for the precise determination of isotopic abundance, especially in enriched compounds like Sodium carbonate-¹³C. magritek.com However, the low natural abundance and smaller gyromagnetic ratio of ¹³C present sensitivity challenges. magritek.com To overcome these, techniques like polarization transfer from ¹H to ¹³C are employed, although this can introduce variability in signal enhancement across different carbon environments. magritek.com

For accurate quantification, a direct ¹³C detection approach with appropriate relaxation delays is often necessary to ensure full relaxation of the nuclei between pulses. The integral of the ¹³C signal is directly proportional to the number of ¹³C nuclei, allowing for the determination of the isotopic enrichment when compared to a known standard. magritek.com Recent studies have explored the use of ¹³C NMR as an alternative to IRMS for determining the ¹³C/¹²C ratio in carbonates, demonstrating a precision on the order of 1‰ with the use of a relaxation agent and an internal standard. researchgate.netcapes.gov.brnih.gov

Dynamic NMR Applications in Tracer Studies Utilizing ¹³C-Labeled Carbonates

Dynamic NMR (DNMR) techniques are invaluable for studying the kinetics and mechanisms of chemical and biological processes. When Sodium carbonate-¹³C is used as a tracer, DNMR can follow the incorporation and transformation of the ¹³C label in real-time. researchgate.net This is particularly useful in metabolic studies, where the flow of carbon through various metabolic pathways can be monitored. nih.gov

For example, by introducing ¹³C-labeled bicarbonate to a biological system, researchers can track the appearance of the ¹³C label in downstream metabolites, providing insights into metabolic fluxes. frontiersin.org Techniques such as hyperpolarization can dramatically increase the sensitivity of ¹³C NMR, enabling the observation of transient intermediates and the kinetics of rapid reactions that would otherwise be undetectable. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) in ¹³C-Labeled Carbonate Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. It offers exceptional sensitivity and precision for determining the ¹³C/¹²C ratio in a wide range of samples, including carbonates.

Optimized Sample Preparation Protocols for ¹³C-IRMS

The accuracy of IRMS analysis is highly dependent on the meticulous preparation of the sample. For solid carbonate samples like Sodium carbonate-¹³C, the standard procedure involves conversion of the carbonate to carbon dioxide (CO₂) gas, which is then introduced into the mass spectrometer.

A common method is acid digestion, where the carbonate sample is reacted with an acid, typically anhydrous phosphoric acid (H₃PO₄), in a sealed vial under vacuum or a helium atmosphere. ucalgary.cait2isotopes.com This reaction quantitatively releases the carbon from the carbonate as CO₂. It is crucial to ensure that the sample is finely powdered and homogenous to guarantee complete reaction. ucalgary.caucdavis.edu The vials are often heated to facilitate the reaction, with reaction times varying depending on the carbonate mineralogy. ucalgary.cait2isotopes.com For dissolved inorganic carbon, the water sample is acidified in a sealed exetainer, and the evolved CO₂ in the headspace is analyzed. protocols.io

Table 2: Key Steps in Sample Preparation for Carbonate ¹³C-IRMS Analysis

Step Description Purpose Common Practice
Drying & Grinding Samples are dried to remove water and ground to a fine powder. Ensures homogeneity and complete reaction. Oven drying; use of mortar and pestle. ucalgary.caucdavis.edu
Weighing A precise amount of the powdered sample is weighed into a vial. Accurate quantification and consistency. Typically 0.3-2 mg of carbonate. ucalgary.cauga.edu
Acid Digestion The sample is reacted with phosphoric acid in a sealed vial. To quantitatively convert carbonate to CO₂ gas. Reaction with 100% H₃PO₄ in an evacuated or He-purged exetainer. ucalgary.cait2isotopes.com
Gas Purification Water and other potential contaminants are removed from the CO₂ gas. To prevent interference in the mass spectrometer. Cryogenic trapping (e.g., with liquid nitrogen). uga.edu

High-Precision Measurement of ¹³C/¹²C Ratios in Carbonate Samples

Once the purified CO₂ gas is introduced into the IRMS, it is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁷O¹⁶O).

The ratio of the ion currents for mass 45 (primarily ¹³C¹⁶O₂) and mass 44 (primarily ¹²C¹⁶O₂) is used to determine the ¹³C/¹²C ratio of the sample. This ratio is typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). oiv.int Modern IRMS instruments can achieve a precision of 0.05‰ or better for δ¹³C measurements. oiv.int To ensure accuracy, the sample measurements are bracketed by analyses of calibrated internal reference materials that are traceable to international standards. ucalgary.cait2isotopes.com This corrects for any instrumental drift during the analytical session. ucalgary.ca

Integration of IRMS with Chromatographic Techniques for Compound-Specific Analysis

The coupling of Isotope Ratio Mass Spectrometry (IRMS) with chromatographic techniques represents a powerful approach for compound-specific isotope analysis. This hyphenated method allows for the separation of complex mixtures by chromatography followed by the high-precision isotopic analysis of the individual eluted compounds.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. ucdavis.edu In this setup, compounds separated by a gas chromatograph are combusted into simpler gases like CO₂, which are then introduced into the IRMS for isotopic ratio measurement. ucdavis.edu This method has been successfully applied to the analysis of various ¹³C-labeled compounds, including amino acids and fatty acids. ucdavis.eduresearchgate.net High-temperature GC-C-IRMS has even been explored for the analysis of larger molecules, demonstrating its versatility. plymouth.ac.uk

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) offers a solution for the analysis of non-volatile and thermally labile compounds, such as carbohydrates and peptides. elementar.com The interface for LC-IRMS typically involves a wet chemical oxidation step to convert the organic carbon in the separated compounds into CO₂ for subsequent IRMS analysis. elementar.comfranceenvironnement.com This technique has proven valuable in food authenticity studies and metabolic research. researchgate.netthermofisher.com Recent advancements have led to the development of two-dimensional LC-IRMS, which expands the applicability to eluents containing organic solvents. nih.gov

The primary advantage of these integrated techniques is the ability to determine the isotopic composition of individual compounds within a complex matrix, providing a much more detailed picture than bulk isotopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for ¹³C-Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolic flux analysis and the study of ¹³C-labeled metabolites. creative-proteomics.comnih.gov Its high sensitivity, robustness, and excellent separation capacity make it ideal for analyzing complex biological mixtures. creative-proteomics.com In metabolic studies, organisms are often fed a ¹³C-labeled substrate, and GC-MS is used to track the incorporation of the ¹³C isotope into various metabolites. creative-proteomics.comwikipedia.org

The process typically involves the extraction of metabolites, derivatization to increase their volatility, separation on a GC column, and detection by a mass spectrometer. nih.gov The mass spectrometer provides information on the mass-to-charge ratio of the fragments, which allows for the identification and quantification of the different isotopologues (molecules that differ only in their isotopic composition). nih.gov This data is crucial for calculating metabolic fluxes and understanding the activity of different metabolic pathways. nih.govnih.gov

GC-MS is particularly well-suited for the analysis of a wide range of metabolites, including amino acids, organic acids, and sugars. nih.govnih.gov While conventional GC-MS can be used, coupling with an isotope ratio mass spectrometer (IRMS) in GC-C-IRMS provides higher precision for measuring ¹³C enrichment, especially at low levels. researchgate.netnih.gov

Table 1: Key Features of GC-MS in ¹³C-Labeled Metabolite Analysis

FeatureDescriptionRelevance to ¹³C Analysis
High SensitivityAbility to detect very small quantities of metabolites.Crucial for analyzing low-abundance metabolites and detecting subtle changes in ¹³C incorporation. creative-proteomics.com
High Resolution SeparationExcellent separation of complex mixtures of metabolites by the gas chromatograph.Allows for the accurate quantification of individual ¹³C-labeled metabolites without interference from other compounds. creative-proteomics.com
Mass Isotopomer Distribution (MID)Provides information on the distribution of ¹³C isotopes within a molecule.Essential for detailed metabolic flux analysis, offering insights into pathway activity that total enrichment data cannot provide. researchgate.net
Robustness and ReproducibilityProvides consistent and reliable results across multiple analyses.Ensures the accuracy and validity of metabolic flux calculations. creative-proteomics.com

Emerging Spectroscopic and Spectrometric Approaches for ¹³C Detection

While mass spectrometry-based techniques are dominant, several emerging spectroscopic and spectrometric methods are showing promise for the detection and analysis of ¹³C-labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR, is a powerful non-destructive technique that provides detailed information about the structure and position of ¹³C atoms within a molecule. solubilityofthings.comnmr-bio.com Recent advancements in NMR, such as the development of novel pulse sequences and the use of internal isotopic references, have improved its sensitivity and accuracy for position-specific isotope analysis. nih.govosti.govnih.gov Combining NMR with stable isotope tracing, a technique known as stable isotope-resolved metabolomics (SIRM), allows for the detailed tracking of carbon atoms through metabolic pathways. uii.ac.id

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and mass accuracy, enabling the fine separation of isotopologues and the identification of unknown ¹³C-labeled compounds. researchgate.net

Cavity Ring-Down Spectrometry (CRDS) is another emerging technique, particularly for the analysis of ¹³C in gaseous samples like CO₂. It has been used for measuring the isotopic composition of dissolved inorganic carbon (DIC). iodp.org

These emerging techniques offer complementary information to traditional mass spectrometry and have the potential to provide new insights into systems studied with ¹³C tracers.

Comparative Assessment of Analytical Methodologies for ¹³C-Labeled Carbonates

The choice of analytical technique for ¹³C-labeled carbonates depends on several factors, including the required precision, sample matrix, and the specific research question.

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision δ¹³C analysis of carbonates. h-expertise-services.comoriginanalytical.com The sample is typically reacted with phosphoric acid to produce CO₂ gas, which is then analyzed by the IRMS. skidmore.edu This method provides excellent precision, often better than 0.1‰. iodp.orgoriginanalytical.com Automated systems like the GasBench and Kiel IV Carbonate Device are commonly used for sample preparation and introduction into the IRMS. skidmore.edu A comparison between the GasBench and an elemental analyzer (EA) coupled to an IRMS showed that both techniques can produce similar δ¹³C values for pure calcium carbonate, with the GasBench offering slightly better precision for samples with lower carbonate content. slideshare.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , while not as precise as IRMS for bulk isotopic ratios, offers the significant advantage of providing mass isotopomer distribution (MID) data. researchgate.net This information is invaluable for metabolic studies where understanding the labeling pattern within a molecule is crucial. For very low ¹³C enrichments, GC-C-IRMS is superior to conventional GC-MS in terms of accuracy and reproducibility. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing dissolved inorganic carbon (DIC) and can be coupled with IRMS for compound-specific analysis of related organic compounds. creative-proteomics.com

Secondary Ion Mass Spectrometry (SIMS) provides in-situ, microscopic-scale isotopic analysis of carbonates without the need for physical sample extraction, which is beneficial for understanding spatial variations in isotopic composition. h-expertise-services.com

Table 2: Comparison of Analytical Techniques for ¹³C-Labeled Carbonates

TechniquePrimary ApplicationAdvantagesLimitations
IRMSHigh-precision bulk δ¹³C analysis. h-expertise-services.comoriginanalytical.comHighest precision and accuracy for isotopic ratios. iodp.orgoriginanalytical.comProvides bulk isotopic composition, no information on molecular structure.
GC-C-IRMSCompound-specific δ¹³C analysis of volatile compounds. researchgate.netHigh precision for individual compounds, good for low enrichments. researchgate.netnih.govRequires derivatization for non-volatile compounds. nih.gov
GC-MSMetabolic flux analysis, mass isotopomer distribution. researchgate.netcreative-proteomics.comProvides detailed labeling patterns within molecules. researchgate.net High throughput. nih.govLower precision for isotopic ratios compared to IRMS. researchgate.net
LC-IRMSCompound-specific δ¹³C analysis of non-volatile compounds. elementar.comAnalyzes thermally labile and polar compounds without derivatization. researchgate.netHistorically limited to aqueous mobile phases, though advancements are being made. nih.gov
NMR SpectroscopyPosition-specific isotope analysis, structural elucidation. solubilityofthings.comNon-destructive, provides detailed structural information. solubilityofthings.comuii.ac.idLower sensitivity compared to mass spectrometry. mdpi.com
SIMSIn-situ micro-scale isotopic analysis. h-expertise-services.comHigh spatial resolution, analysis of solid surfaces. h-expertise-services.comComplex instrumentation and data analysis.

Applications of Sodium Carbonate 13c in Biological and Biochemical Systems Research

Elucidation of Metabolic Pathways and Carbon Flux Analysis

The core application of Sodium Carbonate-¹³C lies in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. rsc.orgworktribe.com In a typical ¹³C-MFA experiment, organisms or cells are supplied with Sodium Carbonate-¹³C, often as a source of ¹³CO₂, or sodium bicarbonate-¹³C. rsc.orgnih.govplos.org The ¹³C atoms are then incorporated into various metabolites as the organism undergoes its normal metabolic processes. By analyzing the distribution of ¹³C in these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the activity of different metabolic pathways. rsc.orgworktribe.com This method is instrumental in identifying new metabolic routes, understanding cellular responses to genetic or environmental changes, and optimizing biotechnological processes. rsc.org

Carbon Assimilation and Utilization Dynamics in Diverse Organisms

Sodium Carbonate-¹³C is used to study how different organisms assimilate and utilize inorganic carbon. For instance, in the microalga Chlamydomonas reinhardtii, experiments using ¹³C-labeled sodium bicarbonate have shown efficient uptake of the label during the light phase (photoautotrophy), leading to the synthesis of starch and lipids. nih.govresearchgate.net The decline of the ¹³C-bicarbonate signal in the NMR spectrum over time corresponds with the appearance of signals from these storage compounds, providing a direct measure of carbon fixation and its subsequent metabolic fate. nih.govresearchgate.net

Similarly, studies on mycobacteria, including the pathogen Mycobacterium tuberculosis, have utilized [¹³C]sodium bicarbonate to confirm that these bacteria can fix CO₂ from their environment into biomass. nih.govplos.org This anaplerotic reaction, where CO₂ is incorporated into metabolic intermediates, is a crucial aspect of their metabolism, particularly during growth on substrates like glycerol. nih.govplos.org The detection of ¹³C in amino acids derived from cellular proteins after feeding with labeled bicarbonate provides definitive evidence of this carbon fixation pathway. nih.govplos.org

Detailed Studies in Plant Metabolism, Photosynthesis, and Carbon Allocation

In plant biology, Sodium Carbonate-¹³C is often converted to ¹³CO₂ to trace the path of carbon from photosynthesis to its allocation throughout the plant. weizmann.ac.ilscispace.com Pulse-chase experiments, where a plant is exposed to a short pulse of ¹³CO₂, allow researchers to follow the movement of newly fixed carbon from the source leaves to sink tissues like roots, stems, and developing leaves. weizmann.ac.ilnih.gov

A study on the effect of drought and nutrient deficits on carbon allocation in a plant-soil-microbe system used ¹³C-labeled sodium carbonate to generate ¹³CO₂ for labeling. scispace.com The results showed that drought significantly altered carbon distribution, reducing allocation to the stem and roots while increasing it to the soil. scispace.com Nutrient availability also played a key role; for example, nitrogen deficit decreased the amount of labeled carbon transferred to microbial biomass. scispace.com Such studies are crucial for understanding how plants respond to environmental stress and how carbon is cycled within ecosystems.

Table 1: ¹³C Allocation in Wheat Plants After 13 Weeks of ¹³CO₂ Exposure This table shows the distribution of the ¹³C isotope in different parts of wheat plants after being exposed weekly to ¹³CO₂. The data demonstrates a relatively uniform distribution of the assimilated carbon.

Plant Part ¹³C Abundance (atom%)
Grain 3.41
Chaff 3.41
Stem 3.65
Root 3.50
Leaf 3.99

Data sourced from a study on pulse-labeling methods for generating ¹³C-enriched plant materials. researchgate.net

Investigation of Microbial Metabolic Processes and Intra-Ecosystem Carbon Cycling

Sodium Carbonate-¹³C is a vital tool for investigating microbial metabolism and its role in ecosystem-level carbon cycling. rsc.org In many microbial systems, particularly those involving photosynthesis or chemosynthesis, bicarbonate is a primary carbon source. frontiersin.orgmdpi.com By tracing the incorporation of ¹³C from labeled bicarbonate into microbial biomass and metabolic byproducts, scientists can unravel the complex food webs and nutrient exchange networks within microbial communities. nih.gov

For example, research on vertically structured microbial mats used ¹³C-labeled bicarbonate to track the flow of photosynthetically fixed carbon. nih.gov The study found that carbon mobility was highest during the day, with rapid transfer of ¹³C from cyanobacterial primary producers to associated heterotrophic bacteria. nih.gov This highlights the tight coupling and rapid carbon exchange that occurs in these spatially organized communities.

In the context of soil microbiology, ¹³C labeling helps to quantify the flow of carbon from plants to rhizosphere microbes. oup.com Studies have shown that a significant portion of carbon fixed by plants is exuded by roots and rapidly incorporated into the biomass of soil microorganisms, demonstrating the critical link between plant productivity and soil microbial activity. oup.com

Understanding Animal Biosynthetic Pathways through ¹³C Tracing

While glucose and amino acids are more common tracers in animal studies, Sodium Carbonate-¹³C (as a source of ¹³CO₂) plays a role in understanding specific carboxylation reactions. biorxiv.org Carboxylation is the addition of a CO₂ molecule to a substrate, a key step in several biosynthetic pathways, including the synthesis of fatty acids and some amino acids.

A notable example is the study of pyruvate (B1213749) carboxylase activity, an enzyme that converts pyruvate to oxaloacetate, an important intermediate in the TCA cycle. biorxiv.org In vivo tracing studies have shown that ¹³CO₂, produced from the metabolism of other ¹³C-labeled substrates like glucose or glutamine, can be re-fixed by pyruvate carboxylase. This leads to the appearance of metabolites with an additional carbon atom (e.g., citrate (B86180) M+1), which provides a measure of CO₂ recycling and anaplerotic flux in tissues. biorxiv.org

In a synthetic biology context, researchers attempting to engineer essential amino acid biosynthesis pathways in mammalian cells used ¹³C tracers, including ¹³C-pyruvate, to verify the de novo synthesis of valine. elifesciences.orgnih.gov While not directly using sodium carbonate, this work exemplifies the power of ¹³C tracing to confirm the function of newly introduced metabolic pathways in animal cells. elifesciences.orgnih.gov

Mechanistic Studies of Enzyme Kinetics and Carbon-Transforming Enzymatic Reactions

¹³C-labeled substrates, including bicarbonate, are used in NMR-based techniques to study the kinetics of carbon-transforming enzymes in vitro and in vivo. nih.gov Magnetization transfer spectroscopy, for instance, can measure the rate of chemical exchange between a substrate and a product in an enzyme-catalyzed reaction. nih.gov

Early studies utilized this method to investigate the kinetics of enzymes like carbonic anhydrase, which catalyzes the reversible hydration of CO₂ to bicarbonate. nih.gov More complex in vivo experiments can probe the flux through key metabolic enzymes. For example, the fixation of ¹³CO₂ (from labeled bicarbonate) into succinate (B1194679) was used to study CO₂ fixation reactions in the parasite Trypanosoma cruzi. nih.gov The specific labeling patterns observed in succinate confirmed the activity of CO₂-fixing enzymes and helped to delineate a reductive metabolic pathway. nih.gov

Tracing Carbon Dynamics in Cellular and Subcellular Environments

Sodium Carbonate-¹³C enables the investigation of carbon metabolism within the intricate compartments of a cell. By analyzing the isotopic labeling of metabolites isolated from different organelles (e.g., mitochondria, cytosol), researchers can understand how metabolic pathways are partitioned and regulated at a subcellular level.

Studies in human cells using advanced ¹³C tracing methods have provided detailed maps of metabolic pathway activity. nih.govnih.gov For instance, in neutrophil-like cells, ¹³C-metabolic flux analysis revealed significant metabolic rewiring during differentiation and immune stimulation. nih.gov The analysis showed that upon activation, these cells increase glucose uptake and flux through the pentose (B10789219) phosphate (B84403) pathway, likely to generate NADPH for producing reactive oxygen species. nih.gov

Furthermore, in vivo tracing experiments have highlighted the importance of CO₂ recycling in cellular metabolism. biorxiv.org The fixation of endogenous ¹³CO₂ (generated from the breakdown of other ¹³C-labeled nutrients) into metabolites like citrate and serine demonstrates significant cross-talk between different metabolic compartments and pathways. biorxiv.org This level of detail is crucial for a comprehensive understanding of cellular physiology in both healthy and diseased states.

Table 2: ¹³C Incorporation into Metabolites of Arabidopsis thaliana (Col-0) under Visible Light This table presents the percentage of ¹³C incorporated into various metabolites after 8 hours of ¹³CO₂ feeding, illustrating the dynamic changes in carbon flux through different metabolic pathways.

Metabolite ¹³C Incorporation (%)
Alanine 50.49
Glutamine 14.83
Leucine 10.20
Serine 36.42
Sucrose 9.61
Valine 13.00

Data sourced from a study on BBX31/miP1b mediated metabolic readjustments. biorxiv.org

Real-Time Monitoring of Carbon Flow in Living Cells and Tissues

The ability to monitor metabolic processes as they happen provides invaluable insights into cellular function. Sodium Carbonate-13C and its derivatives are instrumental in the real-time monitoring of carbon flow. Its high solubility and rapid diffusion across cell membranes facilitate dynamic studies of metabolic flux and enzyme kinetics. scbt.com

One of the most advanced techniques for real-time metabolic analysis is hyperpolarized magnetic resonance spectroscopy (MRS). researchgate.net While this technique often uses hyperpolarized [1-¹³C]pyruvate, the detection of its metabolic product, [¹³C]bicarbonate, is a key indicator of specific enzyme activity. cam.ac.uknih.gov This enables the direct in vivo assessment of enzymatic activities in real-time. cam.ac.uk For instance, the conversion of hyperpolarized pyruvate to [¹³C]bicarbonate allows for the noninvasive monitoring of metabolic fluxes in live cells, providing data on the rates of key reactions within seconds of introducing the tracer. researchgate.net

In photosynthetic organisms and certain bacteria, ¹³C-labeled bicarbonate can be administered to cultures to track carbon fixation and its subsequent distribution through metabolic networks in real time. aiche.orgvanderbilt.edu By collecting samples at short time intervals, researchers can create a dynamic map of how carbon is assimilated into central metabolites, revealing the rapid adjustments cells make in response to environmental changes. vanderbilt.edu The labeling of intracellular metabolites can often be detected within seconds and typically reaches a steady state in under 10 minutes, allowing for a detailed temporal resolution of metabolic activity. nih.govvanderbilt.edu

Insights into Central Carbon Metabolic Pathways (e.g., Gluconeogenesis, Tricarboxylic Acid Cycle)

This compound is pivotal for elucidating the complex, interconnected pathways of central carbon metabolism, particularly gluconeogenesis and the tricarboxylic acid (TCA) cycle. When cells are supplied with [¹³C]bicarbonate, the ¹³C atom is incorporated into metabolic intermediates via carboxylating enzymes, such as pyruvate carboxylase (PC) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). cam.ac.ukpnas.orgfrontiersin.org Tracking the position of the ¹³C label in downstream metabolites like malate (B86768), aspartate, and glutamate (B1630785) via Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) provides quantitative data on the activity of these pathways. nih.govpnas.orgfrontiersin.org

In the liver, for example, the appearance of [¹³C]bicarbonate derived from hyperpolarized [1-¹³C]pyruvate is a direct marker of cataplerotic flux through PEPCK, a key step in gluconeogenesis. cam.ac.uknih.govpnas.org Studies in fasted rats have shown that inhibiting PEPCK nearly eliminates the [¹³C]bicarbonate signal, confirming its origin from the gluconeogenic pathway. cam.ac.uk Furthermore, ¹³C isotopomer analysis of glutamate can distinguish between the activity of pyruvate dehydrogenase (PDH) and anaplerotic flux via PC, revealing that in the liver, anaplerosis can be sevenfold greater than PDH flux. nih.gov

In microorganisms, ¹³C-bicarbonate labeling experiments have been used to confirm the directionality and activity of the TCA cycle. frontiersin.org For example, in Clostridium thermocellum, the detection of two-carbon labeled oxaloacetate from [¹³C]bicarbonate and [1-¹³C]pyruvate confirmed a strong anaplerotic activity via the malate shunt. frontiersin.org The specific labeling patterns observed in amino acids derived from TCA cycle intermediates, such as glutamate and aspartate, allow researchers to map the operational routes of the cycle. frontiersin.org

The table below summarizes key research findings on the use of ¹³C-labeled precursors to investigate central carbon metabolism.

Table 1: Research Findings on Central Carbon Metabolism Using ¹³C Tracers

Organism/System¹³C Tracer UsedKey Pathway InvestigatedMajor FindingReference
Perfused Mouse LiverHyperpolarized [1-¹³C]pyruvateTCA Cycle, GluconeogenesisThe primary source of [¹³C]bicarbonate is flux through pyruvate carboxylase followed by PEPCK, serving as a diagnostic for these pathways. nih.govpnas.org
Fasted RatsHyperpolarized [1-¹³C]pyruvateGluconeogenesisThe [¹³C]bicarbonate signal originates from flux through PEPCK, making it a viable in vivo marker for hepatic gluconeogenesis. cam.ac.uk
Clostridium thermocellum¹³C-BicarbonateTCA Cycle, Amino Acid BiosynthesisRevealed a broken TCA cycle in the oxidative direction and confirmed high activity of the anaplerotic malate shunt. frontiersin.org
Humans[U-¹³C]propionateTCA Cycle, GluconeogenesisNMR isotopomer analysis of urinary metabolites provided quantitative flux values for PEPCK and the TCA cycle. wustl.edunih.gov
Cyanobacterium Synechocystis 6803¹³C-BicarbonatePhotoautotrophic MetabolismEnabled the first comprehensive flux analysis in a fully autotrophic system, revealing rapid labeling of central metabolites. vanderbilt.edu

Investigations into Fatty Acid and Lipid Biosynthesis Pathways

The synthesis of fatty acids and complex lipids is a fundamental anabolic process. This compound, often by providing a source of ¹³CO₂, is used to trace the incorporation of newly fixed carbon into these molecules. nih.govresearchgate.netmdpi.com In photosynthetic organisms like microalgae, ¹³CO₂ is the primary carbon source. By monitoring the progressive incorporation of ¹³C into different fatty acids and lipid classes over time, researchers can delineate the synthesis routes and understand the dynamics of lipid accumulation. researchgate.netmdpi.comresearchgate.net

For example, studies in the diatom Chaetoceros muelleri using ¹³CO₂ labeling followed the enrichment of ten different fatty acids. mdpi.com The results showed that C18 polyunsaturated fatty acids were rapidly enriched, and by comparing enrichment in polar versus neutral lipids, the study hypothesized the existence of acyl-editing mechanisms connecting these two lipid pools. mdpi.com In the green microalga Tetradesmus obliquus, ¹³C-MFA showed that under nitrogen-deficient conditions, which induce lipid accumulation, there was an enhanced carbon flux from CO₂ into the precursors for fatty acid synthesis. researchgate.netresearchgate.net

In developing plant embryos, such as those of Physaria fendleri, ¹³C-labeling studies have uncovered unconventional pathways contributing to oil synthesis. nih.gov These experiments revealed that CO₂ released within the plastid can be re-fixed by the Rubisco shunt and channeled into fatty acid production, a mechanism that would be difficult to detect without isotopic tracers. nih.gov

The table below highlights findings from studies using ¹³C tracers to investigate lipid biosynthesis.

Table 2: Research Findings on Fatty Acid and Lipid Biosynthesis Using ¹³C Tracers

Organism¹³C Tracer UsedPathway/Process InvestigatedKey FindingReference
Diatom Chaetoceros muelleri¹³CO₂Polyunsaturated Fatty Acid (PUFA) SynthesisRevealed that EPA (20:5n-3) is produced by a combination of n-3 and n-6 pathways and suggested connectivity between polar and neutral lipid pools. mdpi.com
Microalga Tetradesmus obliquus¹³C Isotope Tracer (from CO₂)Lipid AccumulationUnder nitrogen deficiency, carbon flux from CO₂ into lipid synthesis pathways (e.g., G3P, PEP) was enhanced. researchgate.netresearchgate.net
Plant Physaria fendleri¹³C-Labeled SubstratesHydroxy Fatty Acid SynthesisIdentified non-conventional carbon sources for oil synthesis, including a "Rubisco shunt" that re-fixes CO₂ in the plastid. nih.gov
Microalga Chlamydomonas reinhardtii¹³C Isotopic LabelingTriacylglycerol (TAG) AccumulationShowed that a significant portion of fatty acids for TAG synthesis, especially PUFAs, originates from pre-existing membrane lipids. researchgate.net

Isotopic Labeling Strategies for Advanced Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, stable isotope labeling is a cornerstone for accurate quantification of proteins and metabolites. researchgate.netsigmaaldrich.com this compound, or more commonly the ¹³CO₂ it generates, provides a simple and effective way to achieve ubiquitous labeling of an organism's proteome and metabolome. researchgate.netnih.gov This is particularly powerful for organisms capable of carbon fixation, such as plants and microalgae. nih.gov

One key strategy is Stable Isotope Labeling with Amino acids in Cell culture (SILAC), though this typically involves providing labeled amino acids. frontiersin.org A related and more comprehensive approach for autotrophs is to grow the entire organism in an atmosphere containing ¹³CO₂. nih.gov This leads to the incorporation of ¹³C into all carbon-containing biomolecules, including every amino acid and thus every protein. nih.gov The fully labeled proteome or metabolome can then be used as a complex internal standard, which is mixed with an unlabeled experimental sample. By analyzing the mixture with a mass spectrometer, the ratio of the heavy (¹³C, labeled) to light (¹²C, unlabeled) peak for each peptide or metabolite allows for precise relative quantification. researchgate.netfrontiersin.org

This metabolic labeling approach has been successfully implemented for the model plant Arabidopsis thaliana in specialized growth chambers that conserve the expensive ¹³CO₂ gas. nih.gov This method achieves high levels of enrichment (>95 atom% for amino acids), enabling highly accurate protein and metabolite turnover studies. nih.gov Similarly, for quantitative proteomics, ¹³C-based labeling avoids the chromatographic retention time shifts that can occur with deuterium (B1214612) (²H) labeling, improving analytical accuracy. researchgate.net These strategies are invaluable for studying the dynamic changes in protein and metabolite levels in response to genetic or environmental perturbations. frontiersin.orgresearchgate.net

Applications of Sodium Carbonate 13c in Environmental and Geochemical Sciences

Comprehensive Carbon Cycle Research in Natural Ecosystems

The use of ¹³C-labeled compounds is fundamental to elucidating the intricate workings of the global carbon cycle. By introducing Sodium carbonate-¹³C into specific ecosystems, researchers can follow the movement of carbon, quantify flux rates, and identify the mechanisms governing its transformation and storage.

Terrestrial Carbon Dynamics, Soil Carbon Input, and Rhizodeposition

Understanding the flow of carbon in terrestrial ecosystems is crucial for assessing soil health and its capacity for carbon sequestration. Sodium carbonate-¹³C is utilized to trace the path of carbon from plants into the soil, a process vital for the formation of soil organic matter (SOM).

One key application is in the study of rhizodeposition, the process by which plant roots release carbon compounds into the surrounding soil. This root-derived carbon is a primary energy source for soil microorganisms and a significant contributor to stable soil organic carbon pools. In these studies, plants are often exposed to ¹³CO₂ (which can be generated from ¹³C-labeled sodium carbonate), incorporating the labeled carbon into their tissues through photosynthesis. As the plant grows, it releases ¹³C-enriched exudates from its roots.

Researchers can then measure the ¹³C enrichment in various soil components to quantify the amount and fate of this rhizodeposited carbon. For instance, a study on Bromus erectus used ¹³C-labeling to measure the concentration of exudates in the soil adhering to roots. The isotopic composition (δ¹³C) of the root-adhering soil was compared with that of bulk soil to calculate the amount of newly added carbon from the plant. researchgate.net The difference in δ¹³C values between labeled and unlabeled soils allows for the calculation of carbon input from rhizodeposition. researchgate.net This technique helps determine how different plant species and environmental conditions influence the amount of carbon transferred to the soil, providing insights into soil carbon storage mechanisms. vliz.be Combining ¹³C labeling with other stable isotopes like ¹⁵N can further elucidate the coupled cycling of carbon and nitrogen in the plant-soil system. acs.org

Example Data from a ¹³C Rhizodeposition Study
ParameterValueUnit
δ¹³C of Root-Adhering Soil (Labeled)480.5
δ¹³C of Bulk Soil (Labeled)-5.5
δ¹³C of Root-Adhering Soil (Unlabeled)-22.5
δ¹³C of Bulk Soil (Unlabeled)-22.7
Total Soil Carbon Concentration1.67%
Calculated Exudate Concentration91.2mg ¹³C·kg⁻¹ soil

This interactive table presents example calculations for determining root exudate concentration in soil using the ¹³C labeling method, based on data from a study on Bromus erectus. researchgate.net

Aquatic Carbon Cycling and Dissolved Inorganic Carbon (DIC) Dynamics

In aquatic systems, from freshwater rivers to the open ocean, Sodium carbonate-¹³C is instrumental in studying the dynamics of dissolved inorganic carbon (DIC). DIC exists as a mixture of aqueous carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The stable carbon isotope ratio of DIC (δ¹³C-DIC) is a powerful tracer for understanding the biogeochemical processes that control the carbon cycle in water bodies. usra.edu

By analyzing the δ¹³C-DIC, scientists can differentiate between various sources and sinks of carbon. For example, carbon from the dissolution of carbonate minerals has a different isotopic signature than carbon derived from the respiration of organic matter or from atmospheric CO₂ exchange. osti.gov In a study of the Chesapeake Bay, simultaneous measurements of DIC concentration and δ¹³C-DIC revealed that processes like CO₂ outgassing and carbonate precipitation were dominant in the northern upper bay, while primary production and organic carbon degradation controlled the carbon dynamics in the southern and middle bay. usra.edu Similarly, studies in river estuaries use δ¹³C-DIC to trace the mixing of freshwater and seawater, as well as the impacts of biological activity on carbon cycling. frontiersin.org

Introducing ¹³C-labeled sodium carbonate or bicarbonate into controlled aquatic environments (mesocosms) allows for direct tracing of DIC pathways. Researchers can follow the incorporation of ¹³C into phytoplankton during photosynthesis, its transfer through the food web, and its eventual fate, whether it is respired back to the DIC pool, exported to sediments as organic matter, or incorporated into the shells of calcifying organisms.

Atmospheric CO₂ Uptake, Exchange, and Sequestration Mechanisms

Sodium carbonate-¹³C is a valuable tool for investigating the exchange of CO₂ between the atmosphere and Earth's surface, and for developing carbon sequestration technologies. The isotopic analysis of atmospheric CO₂, facilitated by tracers, helps to partition the net CO₂ flux into its major components: uptake by the terrestrial biosphere and the oceans. goettingen-research-online.de

Plants preferentially take up the lighter ¹²C isotope during photosynthesis, leaving the atmosphere enriched in ¹³C. Conversely, the respiration of terrestrial ecosystems releases CO₂ depleted in ¹³C. By monitoring the changes in the atmospheric δ¹³C of CO₂, scientists can track the seasonal and interannual variations in terrestrial ecosystem productivity and respiration. goettingen-research-online.de Aircraft-based sampling campaigns, such as CARIBIC, measure δ¹³C(CO₂) in the upper troposphere and lower stratosphere to trace atmospheric transport and mixing processes that distribute CO₂ globally. copernicus.orgresearchgate.net

In the context of carbon capture and storage (CCS), Sodium carbonate-¹³C can be used as a reactive tracer to monitor the fate of injected CO₂. When CO₂ is sequestered in geological formations, such as deep-sea basalts, it can react with minerals to form stable carbonate minerals. By co-injecting ¹³C-labeled CO₂ or using ¹³C-labeled fluids, researchers can track the chemical transformation of the injected CO₂ into mineral form, verifying the long-term security of the storage. nih.gov Furthermore, aqueous sodium carbonate solutions are themselves studied as a medium for capturing CO₂ from industrial flue gas or directly from the air. nih.govresearchgate.net The efficiency of this capture process can be monitored using ¹³C NMR spectroscopy to quantify the conversion of carbonate to bicarbonate as CO₂ is absorbed. unifi.it

Applications of ¹³C as a Tracer in Atmospheric Carbon Cycle Studies
Application AreaMethodologyKey Finding
Global CO₂ Source/Sink PartitioningMonitoring atmospheric δ¹³C(CO₂) trendsDistinguishes between oceanic and terrestrial biosphere CO₂ uptake. goettingen-research-online.de
Atmospheric Transport & MixingAircraft-based measurements of δ¹³C(CO₂) and other tracers (e.g., N₂O)δ¹³C(CO₂) acts as a tracer for air mass movement in the upper troposphere/lower stratosphere. copernicus.orgresearchgate.net
CO₂ Sequestration MonitoringUse of ¹³C-labeled CO₂ as a reactive tracer in geological storage sitesConfirms the mineralization of injected CO₂ into stable carbonate forms. nih.gov
CO₂ Capture Technology¹³C NMR analysis of sodium carbonate solutions during CO₂ absorptionQuantifies the reaction kinetics and efficiency of CO₂ capture. unifi.it

This interactive table summarizes how ¹³C isotopes are used to study various aspects of the atmospheric carbon cycle.

Geochemical Investigations of Carbonate Systems

The isotopic signature of carbon is a cornerstone of geochemistry, providing a window into the formation and history of rocks and minerals. Sodium carbonate-¹³C is used in laboratory experiments to simulate natural processes and calibrate the isotopic tools used to interpret the geological record.

Mechanisms of Carbonate Mineral Precipitation and Dissolution

The formation and dissolution of carbonate minerals like calcite and aragonite are fundamental geochemical processes that influence global biogeochemical cycles and shape landscapes. The stable carbon isotope composition of these minerals provides crucial information about the conditions under which they formed.

Using ¹³C-labeled sodium carbonate in controlled laboratory experiments allows scientists to investigate the kinetic isotope effects that occur during mineral precipitation. Research has shown that the degree of ¹³C enrichment in the solid carbonate phase depends on the rate of precipitation; faster precipitation rates lead to less enrichment of ¹³C in the mineral. researchgate.net This kinetic fractionation is a critical factor to consider when interpreting the isotopic record of natural carbonates. For example, disequilibrium δ¹³C values found in carbonates from the Lost City hydrothermal field are interpreted as the result of rapid precipitation from a hydrothermal fluid under steep temperature and pH gradients. researchgate.net

By precipitating carbonate minerals from solutions with a known δ¹³C value (prepared using Sodium carbonate-¹³C), researchers can precisely quantify the isotopic fractionation factor between the dissolved inorganic carbon and the solid mineral phase under various conditions (e.g., temperature, pH, salinity). These experiments are essential for refining the models used to interpret the δ¹³C of natural carbonates found in sediments, soils, and rocks, allowing for more accurate reconstruction of past environmental conditions.

Reconstruction of Paleoenvironmental Conditions via Carbon Isotope Proxies

The stable carbon isotope composition (δ¹³C) of ancient materials serves as a powerful proxy for reconstructing past environmental and climatic conditions. The δ¹³C value of precipitated carbonates, such as those found in marine shells, lake sediments, and paleosols, reflects the δ¹³C of the dissolved inorganic carbon in the water from which they formed. goettingen-research-online.de This, in turn, is influenced by a range of environmental factors, including vegetation type (C₃ vs. C₄ plants), atmospheric CO₂ concentration, and oceanic circulation.

For example, the δ¹³C values of fossil tooth enamel from herbivores can be used to reconstruct the types of plants they consumed, providing insights into past ecosystems. frontiersin.org Similarly, the δ¹³C of land snail shells and rhizoliths (root concretions) from paleosol-loess sequences can reveal information about past vegetation cover and soil conditions. goettingen-research-online.de In marine environments, the δ¹³C of foraminifera shells is a key proxy for reconstructing past ocean circulation and carbon cycling.

Laboratory studies using ¹³C-labeled compounds are vital for calibrating these proxies. By understanding how factors like temperature and biological activity affect carbon isotope fractionation during carbonate formation, scientists can more accurately translate the δ¹³C values measured in the geological record into quantitative estimates of past environmental parameters. escholarship.org These reconstructions are essential for understanding the long-term dynamics of the Earth's climate system.

Examples of ¹³C Proxies in Paleoenvironmental Reconstruction
Proxy MaterialInformation ReconstructedUnderlying Principle
Fossil Tooth EnamelPaleodiet and paleovegetation (C₃ vs. C₄ plants)The δ¹³C of enamel reflects the isotopic composition of the plants consumed by the animal. frontiersin.org
Marine Shell CarbonateSea surface temperature, past oceanic δ¹³C-DICThe δ¹³C of the shell is related to the δ¹³C of the ambient dissolved inorganic carbon. escholarship.org
Paleosol Carbonates (e.g., rhizoliths)Past vegetation type, soil CO₂ levelsThe δ¹³C of pedogenic carbonates reflects the isotopic signature of soil respiration and plant cover. goettingen-research-online.de
Fossil Plant TissuesPast atmospheric CO₂ levels (pCO₂)The degree of carbon isotope discrimination in C₃ plants is related to the atmospheric CO₂ concentration.

This interactive table provides examples of how the stable carbon isotope (¹³C) composition of different geological materials is used to reconstruct past environmental conditions.

Research on CO₂ Sequestration and Carbon Capture Technologies utilizing ¹³C Tracing

The long-term storage of carbon dioxide (CO₂) in geological formations, a process known as CO₂ sequestration or carbon capture and storage (CCS), is a critical strategy for mitigating climate change. Ensuring the safety and permanence of stored CO₂ is paramount, necessitating sophisticated monitoring technologies. Among these, the use of carbon-13 (¹³C) as an isotopic tracer has emerged as a powerful tool for tracking the fate of injected CO₂ and understanding subsurface geochemical processes.

Stable isotopes of injected CO₂ serve as valuable tracers because the CO₂ molecule itself carries the tracer signal. This method is particularly effective when the isotopic signature of the injected CO₂, specifically its δ¹³C value, is distinctly different from the baseline δ¹³C of the carbon dioxide naturally present in the storage reservoir. A significant difference, often recommended to be greater than 10 parts per thousand (‰), allows for clear identification and tracking of the injected CO₂ plume.

One of the most prominent and well-documented case studies for the application of ¹³C tracing in CO₂ sequestration is the Ketzin pilot site in Germany. At this site, CO₂ with a depleted δ¹³C value was injected into a saline aquifer, and its migration and geochemical interactions were monitored over several years. The distinct isotopic signature of the injected CO₂ allowed researchers to differentiate it from the native CO₂ in the reservoir's brine and surrounding geological formations.

Detailed Research Findings from the Ketzin Pilot Site:

Plume Migration and Leakage Detection: By analyzing the δ¹³C values of CO₂ in samples collected from monitoring wells, scientists were able to track the movement and spatial distribution of the injected CO₂ plume within the reservoir. This isotopic monitoring is also a crucial tool for early leakage detection. Any anomalous δ¹³C values in shallower aquifers or at the surface could indicate a potential escape of the stored CO₂.

Geochemical Reactions: The interaction of the injected, slightly acidic CO₂ with the reservoir rock and fluids can lead to a series of geochemical reactions, including the dissolution of existing carbonate minerals and the precipitation of new, secondary carbonates. These reactions are critical for the long-term, stable storage of CO₂ through a process called mineral trapping. ¹³C tracing helps in understanding these processes. As the injected ¹³CO₂ dissolves and reacts, the resulting dissolved inorganic carbon (DIC) and newly formed carbonate minerals will carry the ¹³C signature, providing evidence of these sequestration mechanisms.

Cap Rock Integrity: At the Ketzin site, the analysis of δ¹³C values in the cap rock overlying the reservoir provided no evidence of significant CO₂ infiltration. copernicus.org This demonstrated the integrity of the geological seal, a critical factor for the long-term security of the storage site.

The data from such tracing studies are instrumental in validating and refining reactive transport models that predict the long-term behavior of stored CO₂.

Below is an interactive data table summarizing typical δ¹³C values from a CO₂ sequestration monitoring project, based on findings from the Ketzin pilot site.

Interactive Data Table: δ¹³C Values in CO₂ Sequestration Monitoring
Source/Reservoir ComponentTypical δ¹³C Value (‰ vs VPDB)Significance
Injected CO₂-30.0 ± 0.5Provides a distinct isotopic signature for tracing. researchgate.netcopernicus.org
Native Reservoir CO₂ (pre-injection)-10 to -20Represents the baseline against which the injected CO₂ is tracked. copernicus.orgcopernicus.org
Reservoir Samples (post-injection)-28Indicates the presence and mixing of the injected CO₂ with reservoir fluids. copernicus.org
Cap Rock-10 to -20Values remaining close to baseline suggest no significant leakage from the reservoir. copernicus.orgcopernicus.org

While large-scale injection studies often utilize CO₂ with a naturally distinct isotopic signature, the principle of ¹³C tracing can also be applied through the use of artificially enriched ¹³C tracers. Compounds like Sodium carbonate-¹³C can serve as a precursor for generating ¹³CO₂ for smaller-scale experiments or for "spiking" a portion of the injected CO₂ to enhance the tracer signal. This allows for highly controlled studies of CO₂ flow paths and reaction kinetics in geological media.

Applications of Sodium Carbonate 13c in Chemical and Materials Science Research

Mechanistic Studies of Carbon-Based Chemical Reactions

The ability to precisely track the movement and transformation of carbon atoms is fundamental to understanding the intricate mechanisms of chemical reactions. Sodium carbonate-13C serves as a powerful isotopic tracer in these investigations.

Reaction Pathway Elucidation and Intermediates Identification using Isotopic Tracers

By incorporating ¹³C-labeled sodium carbonate into a reaction system, researchers can follow the fate of the carbonate carbon atom throughout the reaction process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, and mass spectrometry are employed to detect and quantify the ¹³C label. This allows for the identification of reaction intermediates and the elucidation of complex reaction pathways by observing where the ¹³C label appears and how it is distributed among different molecular species cymitquimica.comscbt.com. For instance, in reactions involving the formation of new carbon-carbon bonds or the transformation of carbonate species, the ¹³C label can pinpoint the origin of specific carbon atoms within the products researchgate.net.

Assessment of Kinetic Isotope Effects (KIE) in Carbonate-Involved Reactions

Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies, providing direct evidence about the rate-determining step of a reaction wikipedia.orgillinois.edu. When this compound is used, the difference in reaction rates between molecules containing ¹³C and those with the more abundant ¹²C can be measured. This ¹³C KIE arises from the subtle differences in vibrational frequencies of bonds involving these isotopes, which directly impact the activation energy of bond-breaking or bond-forming steps wikipedia.org. A significant KIE indicates that the carbon atom is involved in the rate-limiting step of the reaction. For example, studies on the reaction of CO with OH radicals have utilized carbon isotopes to understand the formation of the HOCO radical, revealing pressure-dependent KIEs that provide insights into the reaction mechanism osti.gov.

Table 1: Illustrative ¹³C Kinetic Isotope Effects in Hypothetical Carbonate Reactions

Reaction StepIsotope Effect (k¹²/k¹³)Mechanistic Implication
C-O bond cleavage in a carbonate intermediate1.035Suggests C-O bond breaking is involved in the rate-determining step.
Carbonate decarboxylation1.020Indicates that the breaking of the C-O bond during CO₂ release is rate-limiting.
Carbonate incorporation into a matrix1.008May suggest that the rate-limiting step involves a process where carbon is not directly bonded or is weakly involved.

Note: These are illustrative values; actual KIEs are dependent on specific reaction conditions and mechanisms.

Analysis of Equilibrium Dynamics and Solvation Effects in Aqueous Systems

In aqueous solutions, carbonate species (CO₃²⁻, HCO₃⁻, H₂CO₃) are in dynamic equilibrium, influenced by pH, temperature, and solvation scbt.comcdnsciencepub.com. This compound allows for the study of these equilibria and the dynamics of carbon exchange between different species using techniques like ¹³C NMR. The chemical shift of the ¹³C nucleus is sensitive to its chemical environment, including its degree of protonation and coordination. By monitoring the ¹³C NMR spectra of solutions containing ¹³C-labeled sodium carbonate at various conditions, researchers can quantify the speciation of carbonate, study the rates of interconversion between species, and gain insights into how solvation shells affect these processes cdnsciencepub.comnih.gov. For instance, studies on uranyl(V) carbonate complexes have used ¹³C NMR to determine complex structures and analyze the kinetics of carbonate exchange nih.gov.

Investigation of Buffering Systems and pH Regulation Mechanisms

The bicarbonate buffer system, involving carbonic acid, bicarbonate, and carbonate ions, is crucial for maintaining pH homeostasis in biological and chemical systems wikipedia.orgkhanacademy.org. This compound can be used to investigate the mechanisms and kinetics of these buffering processes. By tracking the ¹³C label, researchers can monitor the interconversion rates between CO₂, HCO₃⁻, and CO₃²⁻ under varying conditions, providing a deeper understanding of how these systems respond to acid or base challenges enviro.wikipatsnap.com. This is particularly relevant for studying environmental processes, such as the buffering capacity of aquifers enviro.wiki, or biological systems where precise pH control is vital.

Advanced Materials Synthesis and Characterization with ¹³C Labeling

The incorporation of ¹³C-labeled sodium carbonate as a precursor in materials synthesis offers unique opportunities for characterizing the resulting materials at an atomic level.

Studies on the Formation and Properties of Carbonate-Derived Materials

This compound can serve as a ¹³C-labeled building block in the synthesis of various materials, including calcium carbonates, zeolites, and metal-organic frameworks (MOFs) where the carbonate moiety is integrated into the material's structure tandfonline.comtandfonline.com. Solid-state ¹³C NMR spectroscopy is a powerful tool for characterizing these materials, allowing for the direct observation of the ¹³C-labeled carbonate within the material's lattice. This technique can distinguish between different carbonate polymorphs (e.g., calcite, aragonite, vaterite) based on their distinct ¹³C chemical shifts and spectral parameters tandfonline.comtandfonline.com. Furthermore, ¹³C NMR, especially when combined with techniques like cross-polarization (CP/MAS), can identify the bonding environment of the carbonate carbon and probe its incorporation into the material's structure, providing insights into the synthesis mechanism and the properties of the final product tandfonline.comtandfonline.comau.dknih.gov. For example, ¹³C MAS NMR has been used to quantify carbonate phases in carbonated cement-based materials and to identify hydrous carbonate sites tandfonline.comtandfonline.comau.dk.

Table 2: ¹³C NMR Chemical Shifts for Carbonate Species and Materials

Species/Material¹³C NMR Chemical Shift (ppm)Notes
CO₂ (gas)124.5Gaseous carbon dioxide.
CO₂ (aqueous)125.9Dissolved carbon dioxide in water.
HCO₃⁻ (aqueous)161.3Bicarbonate ion in aqueous solution.
CO₃²⁻ (aqueous, free)169.13Free carbonate ion in aqueous solution.
CO₃²⁻ (aqueous, coordinated, e.g., in uranyl complex)106.70Coordinated carbonate ion, showing a significant upfield shift compared to free carbonate. nih.gov
Calcite (CaCO₃)168.2Common polymorph of calcium carbonate. tandfonline.com
Aragonite (CaCO₃)170.5Another polymorph of calcium carbonate. tandfonline.com
Vaterite (CaCO₃)170.1, 169.1Metastable polymorph of calcium carbonate. tandfonline.com
Hydromagnesite (Mg₅(CO₃)₄(OH)₂(H₂O)₄)~169-171Magnesium carbonate mineral, specific shift depends on structure and hydration. nih.gov
Nesquehonite (MgCO₃·3H₂O)~172-174Magnesium carbonate mineral, specific shift depends on structure and hydration. nih.gov

Note: Chemical shifts can vary slightly depending on experimental conditions, solvent, and the specific solid-state environment.

Compound List:

this compound (Na₂¹³CO₃)

Carbon dioxide (CO₂)

Bicarbonate ion (HCO₃⁻)

Carbonate ion (CO₃²⁻)

Carbonic acid (H₂CO₃)

Calcium carbonate (CaCO₃)

Magnesium carbonate (MgCO₃)

Uranyl(V) carbonate complex ([U(V)O₂ (CO₃)₃]⁵⁻)

Advanced Methodologies and Experimental Design with Sodium Carbonate 13c

Implementation of Pulse-Chase Isotopic Labeling Techniques for Temporal Resolutiontandfonline.com

Pulse-chase experiments are a cornerstone of metabolic tracing, enabling researchers to discern the temporal dynamics of metabolite synthesis and turnover. In this approach, a biological system is first exposed to a ¹³C-labeled substrate (the "pulse"), such as sodium carbonate-13C, for a defined period. This allows the label to be incorporated into newly synthesized metabolites. Subsequently, the labeled medium is replaced with an unlabeled medium (the "chase"), which dilutes the ¹³C label in newly synthesized molecules. By analyzing the ¹³C enrichment of specific metabolites at various time points during both the pulse and chase phases, researchers can determine the rates at which carbon atoms move through different metabolic pathways and estimate the half-lives of intermediates and products nih.govscience.govresearchgate.netscispace.com.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to quantify the ¹³C enrichment in metabolites, providing detailed isotopomer patterns that reflect the metabolic history of the cell tandfonline.comfrontiersin.orgnih.govresearchgate.netnih.govcreative-proteomics.comnih.govroyalsocietypublishing.org. This temporal resolution is critical for understanding metabolic regulation, enzyme kinetics, and the response of metabolic networks to environmental changes.

Table 1: Representative ¹³C Enrichment of Glycine Over Time in a Pulse-Chase Experiment

Time (min)¹³C Enrichment (Atom % Excess) in Glycine
00.0
10 (Pulse)45.2
20 (Pulse)78.9
30 (Chase)65.1
60 (Chase)35.5
120 (Chase)15.8

Note: This table presents hypothetical data illustrating the principle of ¹³C label dilution over time during a chase phase.

Design and Execution of Controlled Atmosphere ¹³CO₂ Enrichment Experimentsnih.govtandfonline.com

This compound serves as a convenient and safe precursor for generating ¹³CO₂ for controlled atmosphere experiments. By acidifying this compound, ¹³CO₂ can be released and introduced into sealed systems containing photosynthetic organisms (e.g., algae, cyanobacteria) or chemosynthetic microbes. This method is fundamental for studying carbon fixation pathways, such as photosynthesis, where CO₂ is converted into organic compounds nih.govacs.orgacs.org.

In these experiments, organisms are incubated under an atmosphere enriched with ¹³CO₂. The rate and pattern of ¹³C incorporation into various biomass components or metabolic intermediates are then analyzed, typically using GC-MS, to elucidate the specific carbon assimilation pathways utilized by the organism nih.govacs.orgacs.org. For instance, studies have used ¹³C-labeled CO₂ to trace the synthesis of fatty acids in algae and to understand carbon allocation in artificial photosynthetic systems nih.govmdpi.com. The design requires careful control of gas concentrations, light intensity, and temperature to ensure accurate and reproducible results.

Table 2: ¹³C Incorporation into Biomass Components Under ¹³CO₂ Enrichment

Biomass Component¹³C Enrichment (Atom % Excess)
Total Biomass38.5
Lipids32.1
Proteins42.0
Carbohydrates40.5

Note: This table shows representative ¹³C enrichment in different cellular fractions after incubation with ¹³CO₂. Data is hypothetical.

Integration of ¹³C-Labeled Carbonates with Advanced Imaging Techniques (e.g., MRI-based pH imaging)frontiersin.org

The advent of hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) has opened new avenues for non-invasive, real-time visualization of metabolic processes. ¹³C-labeled carbonates and bicarbonates are particularly valuable in this domain, especially for pH imaging nih.govnih.govradiopaedia.orgnih.govlu.seresearchgate.netnih.gov. Hyperpolarization dramatically enhances the MRI signal of ¹³C nuclei, making them detectable in vivo.

When hyperpolarized ¹³C-bicarbonate (or a precursor that generates it) is administered, it rapidly equilibrates with ¹³CO₂ within the biological system, a reaction catalyzed by carbonic anhydrase nih.govlu.senih.gov. The ratio of the ¹³C signal intensities from bicarbonate (H¹³CO₃⁻) and carbon dioxide (¹³CO₂) is highly sensitive to pH. By analyzing this ratio across different tissue regions, researchers can generate spatial maps of intracellular or extracellular pH nih.govlu.senih.gov. This capability is crucial for studying diseases characterized by altered pH homeostasis, such as cancer, ischemia, and inflammation nih.govacs.org. For example, increased tumor acidity (lower extracellular pH) is a hallmark of aggressive cancers, making ¹³C-bicarbonate pH imaging a promising diagnostic tool nih.govacs.org.

Table 3: Measured pH Values in Tumor vs. Healthy Tissue Using ¹³C Bicarbonate MRI

Tissue RegionMeasured pH (± SD)
Healthy Kidney7.35 ± 0.08
Tumor Core6.82 ± 0.15
Tumor Periphery7.05 ± 0.11

Note: This table presents hypothetical pH values derived from ¹³C-bicarbonate MRI, illustrating differences between healthy and tumor tissues.

Considerations for Minimizing Isotopic Fractionation in Experimental Systems

Isotopic fractionation refers to the preferential partitioning of one isotope over another during physical or chemical processes. In ¹³C tracing studies, understanding and minimizing fractionation is critical for accurate flux quantification. Fractionation can occur during gas-liquid exchange (CO₂ to bicarbonate), enzymatic reactions, and even during sample preparation and analysis whoi.eduresearchgate.netresearchgate.net.

Factors influencing ¹³C fractionation include temperature, pH, the specific enzymes involved (e.g., Rubisco, carbonic anhydrase), substrate concentrations, and the reversibility of metabolic reactions whoi.eduresearchgate.netresearchgate.netnih.gov. For instance, the equilibrium between CO₂ and bicarbonate is pH-dependent and catalyzed by carbonic anhydrase, with different equilibrium constants for ¹²C and ¹³C researchgate.net. To mitigate fractionation effects, experimental conditions must be precisely controlled. This includes maintaining stable pH and temperature, using appropriate buffer systems, and carefully selecting analytical methods that minimize pre-analytical fractionation. Understanding the specific biochemical context of the ¹³C label's journey is paramount.

Table 4: Effect of pH on ¹³C Fractionation Factor (ε) for CO₂ ⇌ HCO₃⁻ Equilibrium

pHTemperature (°C)ε (‰) (Approximate)
6.025-5.0
7.025-3.5
8.025-2.0
7.037-3.0

Note: These values are illustrative and represent the general trend of pH and temperature influence on carbon isotope fractionation in the CO₂/bicarbonate system. Actual values depend on specific conditions and catalysts.

Application of Mathematical Modeling and Flux Balance Analysis in Isotope Tracing Studies

Interpreting the complex isotopomer patterns generated by ¹³C tracing experiments requires sophisticated mathematical modeling and computational analysis. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful quantitative approach that integrates experimental data with biochemical network models to determine intracellular metabolic fluxes frontiersin.orgnih.govcreative-proteomics.comroyalsocietypublishing.orgnih.gov.

The process involves several key steps:

Model Construction: Development of a detailed stoichiometric model of the metabolic network under investigation.

Experimental Measurement: Quantifying the ¹³C enrichment and isotopomer distribution in key metabolites using techniques like GC-MS or LC-MS frontiersin.orgnih.govresearchgate.netnih.govcreative-proteomics.com.

Flux Calculation: Employing mathematical algorithms, such as Flux Balance Analysis (FBA) or specialized ¹³C-MFA software, to solve mass balance equations. This involves fitting the model's predicted isotopomer patterns to the experimentally measured data by adjusting flux values frontiersin.orgcreative-proteomics.comnih.govfrontiersin.orgresearchgate.net.

These computational tools allow researchers to quantify the rates of reactions within metabolic pathways, identify bottlenecks, and understand how carbon flows through cellular networks. Techniques like Bayesian ¹³C-MFA can also incorporate uncertainty and prior knowledge to improve flux estimates mdpi.combiorxiv.org.

Table 5: Calculated Metabolic Fluxes in a Central Carbon Metabolism Pathway (Illustrative)

ReactionFlux (mmol/gDW/h)
Glycolysis (Glucose -> Pyruvate)15.2
Pentose (B10789219) Phosphate (B84403) Pathway3.1
Pyruvate (B1213749) Oxidation12.5
Citric Acid Cycle10.8
Anaplerotic Reactions2.5

Note: These are hypothetical flux values derived from a ¹³C-MFA study, representing the quantitative rates of metabolic pathways.

Computational and Theoretical Approaches Complementing Sodium Carbonate 13c Research

Computational Chemistry for Predicting and Interpreting Isotope Effects

Computational chemistry is instrumental in predicting and interpreting isotope effects, which are subtle changes in reaction rates and equilibrium constants that occur upon isotopic substitution. For Sodium carbonate-13C, these effects are primarily related to the mass difference between ¹³C and ¹²C.

Theoretical models, particularly those based on quantum mechanics, can calculate the vibrational frequencies of molecules with high accuracy. The substitution of ¹²C with the heavier ¹³C atom in the carbonate ion leads to a decrease in its vibrational frequencies. This change in vibrational zero-point energy is the fundamental cause of equilibrium isotope effects.

Quantum chemical calculations on molecular clusters are used to predict equilibrium constants for ¹³C/¹²C isotope-exchange reactions between different carbonate-containing species, such as CO₂(g), aqueous carbonate, and carbonate minerals. acs.org These calculations allow for the investigation of various factors influencing isotope fractionation. For instance, the choice of the exchange-correlation functional (e.g., PBE vs. B3LYP), the basis set, and the size of the solvation shell can each alter the calculated reduced partition function ratio by approximately 5-10 per mil. acs.org

Kinetic Isotope Effects (KIEs), which measure the effect of isotopic substitution on reaction rates, can also be computationally modeled. By calculating the transition state structures and vibrational frequencies for a reaction involving the carbonate ion, researchers can predict KIEs. Comparing these predicted values with experimental data provides a powerful method for elucidating reaction mechanisms. For example, computational models can help distinguish between different reaction pathways, such as SN1 and SN2 mechanisms, as the predicted ¹³C KIEs for each pathway are distinct. nih.gov

Table 1: Influence of Computational Parameters on Calculated Carbon Isotope Fractionation. acs.org
Computational ParameterOptions EvaluatedApproximate Change in Reduced Partition Function Ratio (‰)
Exchange-Correlation FunctionalPBE vs. B3LYP5 - 10
Basis Set6-31G* vs. aug-cc-pVDZ5 - 10
Solvation Shell SizeFirst shell vs. First + partial second shell5 - 10
Conformational VariabilityAveraging over ~10 conformations~0.5 (Standard Error)

Molecular Dynamics Simulations of Labeled Carbonate Interactions in Complex Matrices

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving this compound, MD simulations can reveal how the labeled carbonate ion interacts with its environment, such as in solution, at interfaces, or within biological systems. While many studies focus on carbonate ions in general, the methodologies are directly applicable to the isotopically labeled species.

MD simulations can model the nucleation and growth of carbonate minerals, a key process in both geological and industrial settings. nih.gov Reactive MD simulations, for example, provide an improved description of the early-stage nucleation of amorphous calcium carbonate gels, offering insights into their structure and formation kinetics. nih.gov These simulations can track the aggregation of ions and the expulsion of water from nucleation sites. rsc.org By incorporating ¹³C-labeled carbonate into the simulation, one could track its specific pathways and incorporation into growing mineral phases.

In the context of biomineralization, MD simulations have been used to investigate the molecular mechanisms of protein-mediated nucleation of amorphous calcium carbonate. rsc.org These simulations show that charged amino acid residues on a protein surface can act as nucleation sites, forming hydrogen bonds with carbonate ions and promoting the aggregation of ions. rsc.org Using this compound in corresponding experimental systems would allow for direct validation of the specific carbonate binding and interaction mechanisms predicted by these simulations.

Furthermore, MD simulations are used to develop and validate force fields for carbonate-containing systems, such as lithium alkyl carbonates, which are components of the solid-electrolyte interphase (SEI) in batteries. nih.gov These simulations reveal details about ion coordination, with Li⁺ being coordinated by approximately 4.6 oxygen atoms from carbonate groups, and help predict properties like ionic conductivity. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Carbonate Systems
Area of StudyKey Insights from MD SimulationsPotential Application for this compound
Mineral NucleationAtomic-scale mechanisms of amorphous carbonate gel formation and growth. nih.govTracing the specific pathways of ¹³C-labeled carbonate into mineral structures.
BiomineralizationRole of charged amino acids as nucleation sites for carbonate aggregation on protein surfaces. rsc.orgValidating predicted protein-carbonate interaction models through isotopic labeling experiments.
Materials ScienceIon coordination environments and transport properties (e.g., ionic conductivity) in electrolyte materials. nih.govStudying diffusion and transport mechanisms of carbonate ions in polymer or solid-state matrices.
GeochemistryStructural phase transitions of carbonate minerals under varying temperature and pressure. arxiv.orgInvestigating isotopic fractionation during mineral phase changes.

Quantum Chemical Calculations for Characterizing Isotopic Signatures and Reactivity

Quantum chemical calculations are essential for characterizing the unique spectroscopic signatures of isotopically labeled molecules and understanding their reactivity. For this compound, these calculations are particularly valuable for predicting NMR chemical shifts and vibrational frequencies, which are key experimental observables.

The presence of the ¹³C nucleus, with its non-zero nuclear spin, makes this compound suitable for analysis by ¹³C NMR spectroscopy. wikipedia.org Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict ¹³C NMR chemical shifts with high accuracy. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. acs.org

These calculations can achieve an RMS error of around 3 ppm when compared to experimental values for a range of organic molecules, making them a useful tool for structural elucidation. acs.org The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of environmental effects, such as solvents. acs.orgresearchgate.net For instance, combined molecular mechanics and quantum mechanics (MM/QM) models can provide excellent agreement with experimental spectra for molecules in solution. d-nb.info By accurately predicting the ¹³C chemical shift of the carbonate ion in different chemical environments, these calculations can help interpret experimental spectra and identify the presence of different carbonate species or coordination states.

Beyond NMR, quantum chemistry provides a framework for integrating various carbon-isotope fractionation factors into a single theoretical model. acs.org By performing calculations on supermolecular clusters representing gas, aqueous, and mineral phases, a comprehensive understanding of carbon isotope distribution in geochemical systems can be achieved. acs.org These theoretical models provide a basis for interpreting the isotopic signatures (δ¹³C values) found in natural systems, which are influenced by biological and geological processes that preferentially utilize the lighter ¹²C isotope. wikipedia.org

Table 3: Comparison of Calculated vs. Experimental ¹³C Chemical Shifts for Keto Tautomer C4 Carbon in Different Solvents. d-nb.info
SolventCalculated Shift (ppm)Observed Shift (ppm)Difference (ppm)
CDCl₃41.743.11.4
MeOD41.743.41.7
Pyridine41.743.61.9
DMSO41.743.01.3

Note: Data in Table 3 is from a study on Edaravone tautomers and is presented to illustrate the accuracy of computational methods in predicting ¹³C chemical shifts in solution, a technique applicable to this compound.

Future Directions and Emerging Research Avenues for Sodium Carbonate 13c

Development of Novel ¹³C-Labeled Precursors and Derivatives

Sodium carbonate-¹³C serves as a fundamental building block for the synthesis of a wide array of more complex ¹³C-labeled molecules. The development of novel precursors and derivatives from this simple, isotopically enriched source is a significant area of ongoing research. These efforts are aimed at providing researchers with a more extensive toolkit for tracing specific metabolic pathways and biochemical reactions with greater precision.

Research is focused on creating efficient synthetic routes to introduce the ¹³C label from sodium carbonate into key biological molecules. For instance, Sodium carbonate-¹³C can be a precursor for producing ¹³C-labeled carbon dioxide (¹³CO₂), which can then be incorporated into organic molecules through enzymatic or chemical fixation. This allows for the synthesis of universally or specifically labeled glucose, amino acids, and fatty acids, which are critical tracers in metabolic studies. creative-proteomics.comnih.gov

Furthermore, synthetic strategies are being developed to create ¹³C-labeled pharmaceuticals, agrochemicals, and other fine chemicals. This enables detailed investigation into their metabolic fate, mechanisms of action, and environmental persistence. For example, ¹³C-labeled DNA building blocks have been synthesized to probe the structural dynamics of DNA by NMR, a process that can start from basic ¹³C sources. nih.gov Similarly, custom synthesis of ¹³C-labeled carnosine derivatives has been achieved for use as internal standards in isotope dilution mass spectrometry, highlighting the flexibility of starting with fundamental labeled precursors. unimi.it

Table 1: Examples of ¹³C-Labeled Molecules Derived from Basic Precursors

Precursor ClassExample DerivativeApplication Area
Sugars[U-¹³C]-GlucoseMetabolic Flux Analysis
Amino Acids[U-¹³C₅]-GlutamineCancer Metabolism Studies
Nucleosides6-¹³C-ThymidineDNA Structural Dynamics (NMR)
Peptides¹³C-Labeled CarnosineIsotope Dilution Mass Spectrometry

This table illustrates the diversity of complex labeled molecules that can be synthesized from basic ¹³C sources, enabling advanced research across various fields.

Advancements in High-Throughput Isotope Tracing Methodologies

The demand for analyzing large numbers of samples in systems biology and drug discovery has spurred the development of high-throughput isotope tracing methodologies. These advancements are critical for efficiently screening the metabolic effects of genetic modifications or potential therapeutic compounds. nih.gov

Metabolic Flux Analysis (MFA), a core technique that uses stable isotopes like ¹³C, is benefiting significantly from these innovations. creative-proteomics.comresearchgate.net Methodologies are being refined to increase the speed and reduce the cost of analysis. This includes the optimization of tracer selection, where computational algorithms help identify the most informative labeled substrate (e.g., specific isotopomers of glucose or glutamine) to precisely measure fluxes in different parts of the metabolic network, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or the tricarboxylic acid (TCA) cycle. nih.gov

Key analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of these advancements. creative-proteomics.comnih.gov High-resolution mass spectrometry allows for the distinction of metabolites with very small mass differences and the precise measurement of isotopic enrichment in a multitude of downstream products simultaneously. nih.gov Emerging techniques such as ¹³C-SpaceM, which combines imaging mass spectrometry with microscopy, enable isotope tracing at the single-cell level, revealing metabolic heterogeneity within cell populations. nih.gov This provides unprecedented spatial resolution in understanding metabolic reprogramming in tissues, such as in cancerous tumors. nih.gov

Integration of ¹³C-Isotope Tracing with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

A major frontier in systems biology is the integration of data from multiple "omics" layers to create a holistic view of cellular function. The integration of ¹³C-isotope tracing with metabolomics and proteomics is proving to be a particularly powerful combination. osti.gov

Metabolomics (Fluxomics): The synergy between ¹³C tracing and metabolomics, often termed "fluxomics," moves beyond static measurements of metabolite concentrations to quantify the dynamic rates (fluxes) of metabolic pathways. researchgate.net By tracking the incorporation of ¹³C from a labeled substrate like Sodium carbonate-¹³C (or its derivatives) into various metabolites, researchers can map the flow of carbon through the entire metabolic network. nih.govnih.gov This approach has been instrumental in understanding metabolic reprogramming in diseases like cancer, where cells often exhibit altered nutrient utilization. researchgate.net

Proteomics: Stable Isotope Probing (SIP) can be combined with proteomics (SIP-metaproteomics) to identify which microorganisms in a complex community are actively metabolizing a specific ¹³C-labeled substrate. osti.gov By analyzing the proteins of the organisms that have incorporated the ¹³C label, researchers can link metabolic function to specific microbial populations. This has significant applications in soil microbiology and gut microbiome research. osti.gov

This multi-omics integration provides a more complete picture of how cellular processes are regulated, connecting the functional output of metabolism (fluxes) with the underlying protein and metabolite machinery.

Expanding Applications in Environmental Remediation and Sustainable Chemistry

The unique properties of Sodium carbonate-¹³C and other ¹³C-labeled compounds are being increasingly harnessed for environmental and sustainability applications.

Environmental Remediation: ¹³C tracers can be used to track the biodegradation of pollutants in soil and water. By introducing a ¹³C-labeled contaminant, scientists can follow its breakdown by microbial communities and identify the metabolic pathways involved. This knowledge is crucial for developing more effective bioremediation strategies. Sodium carbonate itself, being environmentally benign, is used in processes like the manufacturing of sludge-based biochar, which can then be used for wastewater treatment. pcc.eunih.gov The activation of biochar with sodium carbonate can enhance its ability to adsorb organic pollutants. nih.gov

Sustainable Chemistry and Carbon Capture: A significant emerging application is in the field of carbon capture, utilization, and storage (CCUS). Researchers are developing novel materials for capturing CO₂ from industrial emissions. One promising approach involves a hybrid material of sodium carbonate and nanocarbon. eurekalert.org This composite material demonstrates high CO₂ capture capacity and can be regenerated at relatively low temperatures, making it an energy-efficient solution. eurekalert.org Studies using ¹³C isotopes can help elucidate the mechanisms of CO₂ capture and the stability of the captured carbon.

Geochemical Tracing: Carbon isotopes are fundamental tools in geochemistry for tracing the carbon cycle and reconstructing past environmental conditions. researchgate.netsolubilityofthings.com While not directly using synthesized Sodium carbonate-¹³C, the principles of isotope analysis are the same. Analyzing the δ¹³C values in natural carbonates helps scientists understand processes like photosynthesis, organic matter burial, and changes in the global carbon cycle over geological timescales. nih.govnih.gov

Addressing Challenges and Exploring New Opportunities in Isotope Research with Carbonates

While the use of ¹³C-labeled carbonates is expanding, several challenges and opportunities remain at the forefront of isotope research.

Challenges:

Analytical Complexity: The interpretation of stable carbon isotope values (δ¹³C) in natural carbonate minerals can be complex. Multiple processes, including organic matter remineralization, the source of dissolved inorganic carbon (DIC), and local biological activity, can influence the final isotopic signature, making it challenging to deconvolve these signals. nih.govresearchgate.net

Analytical Interference: In some analytical techniques, such as laser absorption spectrometry, the presence of other compounds like hydrogen sulfide (B99878) (H₂S) can interfere with the accurate measurement of δ¹³C in carbonate samples. geoscienceworld.org

Synthesis and Cost: The synthesis of complex, specifically labeled ¹³C compounds can be challenging and expensive, sometimes limiting the scope of experimental designs.

Opportunities:

Advanced Analytical Techniques: The development of new analytical instruments and methods, such as Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS), offers robust, high-throughput, and field-deployable analysis of stable isotopes in carbonates with reduced interference. geoscienceworld.org

Climate Modeling: Incorporating stable isotope data from carbonates and other sources into climate models improves their accuracy and predictive power for forecasting future climate scenarios. solubilityofthings.com

Extraterrestrial Research: Isotope geochemistry, including the analysis of carbon isotopes in carbonates, is a critical tool in the search for biosignatures and the study of planetary evolution. The analysis of carbonates on Mars, for example, provides crucial insights into the planet's past water and carbon cycles and potential habitability. nih.gov

New Materials: The exploration of carbonate-based materials, such as the sodium carbonate-nanocarbon hybrids for CO₂ capture, represents a significant opportunity for developing sustainable technologies. eurekalert.org

The continued refinement of analytical methods and the creative application of ¹³C tracers like Sodium carbonate-¹³C will undoubtedly unlock new scientific discoveries and technological innovations in the years to come.

Q & A

Q. How should this compound tracer data be reported to meet journal requirements for isotope studies?

  • Methodological Guidance :
  • MIAPE-C Guidelines : Follow Minimum Information About a Proteomics Experiment-Chemistry standards for isotopic labeling .
  • ACS Style : Report isotopic purity as "atom%" (not "wt%") and specify vendor catalog numbers for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium carbonate-13C
Reactant of Route 2
Sodium carbonate-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.